Comprehensive Technical Guide on 3-tert-Butyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Comprehensive Technical Guide on 3-tert-Butyl-4-nitro-1H-pyrazole-5-carboxylic Acid
Executive Summary
In the landscape of modern medicinal chemistry, highly substituted pyrazoles serve as privileged scaffolds for drug discovery. Among these, 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 1169568-35-7) stands out as a critical, versatile building block. This compound is engineered with a specific triad of functional groups—a bulky lipophilic tert-butyl group, a strongly electron-withdrawing nitro group, and a reactive carboxylic acid handle. Together, these features make it an ideal precursor for the synthesis of complex fused bicyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are the core pharmacophores in blockbuster Phosphodiesterase type 5 (PDE5) inhibitors and novel Cyclooxygenase (COX) inhibitors[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical data, providing an in-depth mechanistic analysis of its properties, a self-validating synthetic protocol, and a clear mapping of its application in drug development workflows.
Physicochemical Profiling
Understanding the quantitative physical and chemical properties of this intermediate is essential for predicting its behavior in both synthetic reactions and biological systems. The data is summarized in the table below:
| Property | Quantitative Value / Description |
| IUPAC Name | 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid |
| CAS Number | 1169568-35-7 |
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.19 g/mol |
| Appearance | Pale yellow to white crystalline solid |
| Estimated LogP | ~1.5 - 2.0 (Lipophilic character driven by the tert-butyl group) |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 |
| pKa (Pyrazole NH) | ~11.0 - 12.0 (Acidified by the adjacent C4-nitro group) |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF) and Methanol; Insoluble in cold water |
Structural and Mechanistic Insights
The utility of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is dictated by the synergistic electronic and steric effects of its substituents[2]:
-
The tert-Butyl Group (C3): This bulky aliphatic group provides a massive steric shield. In drug design, it increases the overall lipophilicity of the molecule, enhancing cellular membrane permeability. Mechanistically, it locks the conformation of the pyrazole ring within enzyme active sites (such as the hydrophobic pockets of PDEs) and prevents rapid cytochrome P450-mediated oxidative metabolism at the C3 position.
-
The Nitro Group (C4): The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This lowers the electron density of the pyrazole core, rendering the ring highly stable against electrophilic degradation. In synthetic workflows, the nitro group acts as a robust, masked amine. It remains inert during carboxylic acid functionalization but can be selectively reduced later to facilitate intramolecular cyclization[3].
-
The Carboxylic Acid (C5): Serving as the primary reactive handle, the C5 acid allows for straightforward amidation or esterification, which is the first step in building extended heterocycles[4].
Synthetic Methodologies and Protocols
The synthesis of this compound relies on the electrophilic aromatic nitration of the parent 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Because the C3 and C5 positions are sterically blocked by the tert-butyl and carboxylic acid groups respectively, the nitronium ion exclusively attacks the C4 position, ensuring 100% regioselectivity[5].
Experimental Protocol: Regioselective Electrophilic Nitration
This protocol is designed as a self-validating system, where physical phase changes confirm reaction progress.
Step 1: Acidic Solvation
-
Action: Suspend 3-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 volumes).
-
Causality: H₂SO₄ serves a dual purpose. It acts as the solvent, protonating the pyrazole to protect the core from oxidative cleavage, and it acts as the catalyst to generate the active nitronium ion (NO₂⁺) in the subsequent step.
Step 2: Thermal Control
-
Action: Cool the reaction vessel to 0°C using an ice-water bath.
-
Causality: Aromatic nitration is highly exothermic. Maintaining a strict 0°C environment prevents thermal decarboxylation of the C5 acid and suppresses the formation of oxidative byproducts.
Step 3: Nitration
-
Action: Add fuming nitric acid (HNO₃, 1.2 eq) dropwise over 30 minutes.
-
Causality: Slow addition controls the exotherm. The C4 position is the only available and most nucleophilic site on the pyrazole core.
Step 4: Maturation and Self-Validation
-
Action: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Validation: The reaction will transition from a cloudy suspension to a clear, pale-yellow solution. This visual cue confirms that the starting material has been fully consumed and the highly soluble nitrated intermediate has formed.
Step 5: Quenching and Isolation
-
Action: Pour the reaction mixture slowly over vigorously stirred crushed ice.
-
Causality: The sudden drop in acid concentration and temperature drastically reduces the solubility of the product.
-
Validation: A pale yellow precipitate will crash out immediately, confirming the successful introduction of the chromophoric nitro group. Filter the solid, wash thoroughly with ice-cold water to remove residual acid, and dry under a vacuum.
Step-by-step synthetic workflow from pyrazole precursor to fused pyrazolo-pyrimidine drug.
Applications in Drug Development
The primary application of 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is its use as a precursor for pyrazolo[4,3-d]pyrimidines [6]. To achieve this, the C5 carboxylic acid is first coupled with an amine (using coupling reagents like EDCI/HOBt), followed by the catalytic reduction of the C4-nitro group to an amine (using Pd/C and H₂). The resulting proximity of the C4-amine and the C5-amide allows for base-catalyzed intramolecular cyclization, yielding the fused bicyclic system[4].
Target Mechanism: PDE5 Inhibition
These fused pyrazolo-pyrimidine scaffolds are privileged structures that mimic the purine ring of cyclic guanosine monophosphate (cGMP). When administered, these drugs act as competitive inhibitors of the PDE5 enzyme. The tert-butyl group derived from our starting material fits snugly into the hydrophobic binding pocket of PDE5, preventing the enzyme from hydrolyzing cGMP into inactive 5'-GMP. The subsequent accumulation of cGMP sustains the activation of Protein Kinase G (PKG), leading to prolonged smooth muscle relaxation and vasodilation[6].
Mechanism of action for pyrazole-derived PDE5 inhibitors in the NO-cGMP signaling pathway.
Analytical and Validation Protocols
To guarantee the structural integrity of the synthesized 3-tert-butyl-4-nitro-1H-pyrazole-5-carboxylic acid before downstream drug development, the following analytical validations are mandatory:
-
¹H NMR (DMSO-d₆): The defining spectral feature is the complete disappearance of the pyrazole C4-H proton (which typically resonates at ~6.5–7.0 ppm in the starting material). A massive, sharp singlet integrating to 9 protons at ~1.3–1.4 ppm confirms the intact tert-butyl group.
-
¹³C NMR: The C4 carbon will exhibit a significant downfield shift due to the strong deshielding effect of the newly attached electron-withdrawing nitro group.
-
LC-MS (ESI+): Electrospray ionization in positive mode will yield a distinct [M+H]⁺ peak at m/z 214.2, confirming the molecular weight of the nitrated product.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0995750A1 - Pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction - Google Patents [patents.google.com]
